molecular formula C16H11F7O B15374267 2,2,3,3,4,4,4-Heptafluoro-1,1-diphenylbutan-1-ol CAS No. 559-54-6

2,2,3,3,4,4,4-Heptafluoro-1,1-diphenylbutan-1-ol

Cat. No.: B15374267
CAS No.: 559-54-6
M. Wt: 352.25 g/mol
InChI Key: GKZONMQJEYWGPZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2,3,3,4,4,4-Heptafluoro-1,1-diphenylbutan-1-ol (C₁₆H₁₁F₇O) is a fluorinated alcohol featuring seven fluorine atoms on carbons 2, 3, and 4 of the butanol backbone, with two phenyl groups attached to the hydroxyl-bearing carbon. This structure confers high electronegativity and acidity due to the electron-withdrawing effects of fluorine and aromatic rings.

Synthesis
The compound can be synthesized via nucleophilic substitution or Friedel-Crafts reactions using fluorinated ketones. For example, a similar indole derivative (3o) was prepared with a 90% yield using 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one, 5-methoxyindole, K₂CO₃, and n-Bu₄PBr in water.

Applications
Its primary applications lie in organic synthesis and pharmaceutical intermediates, where its fluorinated and aromatic moieties enhance reactivity and stability.

Properties

CAS No.

559-54-6

Molecular Formula

C16H11F7O

Molecular Weight

352.25 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C16H11F7O/c17-14(18,15(19,20)16(21,22)23)13(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,24H

InChI Key

GKZONMQJEYWGPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Dielectric Constant (25°C) pKa
2,2,3,3,4,4,4-Heptafluoro-1,1-diphenylbutan-1-ol C₁₆H₁₁F₇O 344.25 Not reported 161–163* Not reported ~8–9†
2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) C₄H₃F₇O 200.06 95–97 N/A 14.4 ~9–10‡
2,2,3,4,4,4-Hexafluoro-1-butanol C₄H₄F₆O 182.06 Not reported Not reported Not reported ~10–11

*From analogous indole derivative; †Estimated; ‡General fluorinated alcohol trend.

Research Findings and Insights

Synthetic Efficiency : The diphenyl derivative’s synthesis achieves high yields (90%) under mild conditions, suggesting scalability for industrial use.

Acidity Trends : Fluorination and aromatic substitution synergistically lower pKa, making the diphenyl compound more acidic than HFB.

Material Science : HFB-based polymers like EGC-1700 demonstrate superior encapsulation performance, highlighting the utility of fluorinated alcohols in advanced materials.

Analytical Chemistry: HFB’s derivatization efficacy for polar compounds (e.g., amino acids, GHB) underscores its role in sensitive detection methods.

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